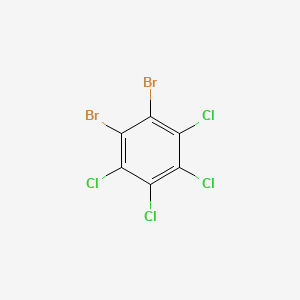

1,2-dibromo-3,4,5,6-tetrachlorobenzene

Description

Broader Context of Polyhalogenated Aromatic Compounds in Contemporary Chemical Science

Polyhalogenated aromatic compounds (PHAs) are organic molecules where multiple hydrogen atoms on an aromatic ring are substituted by halogen atoms (fluorine, chlorine, bromine, or iodine). nih.gov These compounds have garnered significant attention in contemporary chemical science due to their distinct physicochemical properties, which differ substantially from their non-halogenated counterparts. nih.gov The introduction of halogens onto an aromatic scaffold imparts increased molecular weight, lipophilicity, and chemical stability. nih.gov

From a synthetic perspective, PHAs serve as versatile building blocks in organic chemistry. ncert.nic.in The halogen substituents can act as leaving groups in nucleophilic substitution reactions or direct the regioselectivity of further electrophilic aromatic substitutions. libretexts.orglongdom.org Moreover, the field of supramolecular chemistry has seen a surge in the use of halogenated compounds due to their ability to form halogen bonds—a highly directional, non-covalent interaction between a halogen atom and a Lewis base. acs.orgacs.org This interaction is pivotal in the rational design of crystal structures and functional materials. nih.gov

Chemical Significance and Distinctive Features of 1,2-Dibromo-3,4,5,6-tetrachlorobenzene

This compound, with the chemical formula C₆Br₂Cl₄, is a perhalogenated benzene (B151609) derivative where all hydrogen atoms have been replaced by halogen atoms. Its structure consists of a benzene ring substituted with two adjacent bromine atoms and four adjacent chlorine atoms. This specific arrangement of different halogens on the benzene ring makes it a particularly interesting subject for chemical research.

The key features of this compound stem from the high degree of halogenation and the presence of both bromine and chlorine. The electron-withdrawing nature of the halogen atoms significantly influences the electronic properties of the aromatic ring, making it electron-deficient. This electronic characteristic governs its reactivity in various chemical transformations.

One of the most significant features of this compound is its potential to act as a halogen bond donor. The bromine atoms, being larger and more polarizable than chlorine, are expected to form stronger halogen bonds. acs.org The presence of multiple halogen atoms allows for the possibility of forming complex supramolecular networks. mdpi.com The study of such interactions is crucial for the development of new materials with tailored properties, such as liquid crystals and organic light-emitting diodes. nih.govrsc.org

| Property | Data |

| Molecular Formula | C₆Br₂Cl₄ |

| CAS Number | 13074-97-0 sigmaaldrich.com |

| Linear Formula | C₆Br₂Cl₄ sigmaaldrich.com |

Current Research Landscape and Outstanding Questions for this compound

The current research landscape for this compound is relatively unexplored compared to other perhalogenated benzenes like hexachlorobenzene (B1673134) or hexabromobenzene. Much of the existing literature focuses on the broader class of polyhalogenated compounds or on isomers with different substitution patterns.

The primary research interest in this compound lies in its potential as a synthon in organic synthesis and as a building block in materials science and supramolecular chemistry. Its unique substitution pattern offers a platform for investigating the interplay between different halogen bonds and their influence on crystal packing and material properties.

Several outstanding questions remain to be addressed:

Detailed Synthetic Routes and Optimization: While general methods for the synthesis of polyhalogenated benzenes exist, such as electrophilic halogenation of less substituted benzenes, specific and optimized synthetic protocols for this compound are not well-documented in academic literature. wikipedia.org

Comprehensive Spectroscopic and Structural Characterization: Detailed experimental data, including single-crystal X-ray diffraction, NMR spectroscopy, and photophysical measurements, are needed to fully characterize the molecule and validate theoretical predictions. rsc.org

Reactivity and Mechanistic Studies: The reactivity of the C-Br and C-Cl bonds in this specific environment needs to be systematically investigated to understand its potential in synthetic applications, such as cross-coupling reactions.

Supramolecular Assembly and Material Properties: A thorough exploration of its self-assembly behavior through halogen bonding and the properties of the resulting materials is a key area for future research. mdpi.com

| Research Area | Key Research Questions |

| Synthesis | What are the most efficient and selective methods for the synthesis of this compound? |

| Characterization | What is the precise three-dimensional structure in the solid state? What are its key spectroscopic signatures? |

| Reactivity | How does the reactivity of the C-Br bonds compare to the C-Cl bonds in nucleophilic substitution or coupling reactions? |

| Materials Science | Can this molecule be used to construct novel co-crystals, liquid crystals, or luminescent materials through halogen bonding? |

Overview of Research Methodologies and Thematic Organization of the Study

The study of this compound and related perhalogenated compounds employs a combination of experimental and computational techniques.

Experimental Methodologies:

Synthesis: The synthesis of such compounds typically involves electrophilic aromatic substitution reactions, often catalyzed by a Lewis acid. ncert.nic.inlongdom.org The purification of the final product is usually achieved by recrystallization or chromatography.

Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for structural elucidation in solution. rsc.org Infrared (IR) spectroscopy provides information about the vibrational modes of the molecule. Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

X-ray Crystallography: Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state and for analyzing non-covalent interactions like halogen bonds. mdpi.com

Computational Methodologies:

Density Functional Theory (DFT): DFT calculations are widely used to predict molecular geometries, electronic properties, and spectroscopic data for polyhalogenated compounds. nih.govrsc.org These theoretical studies provide valuable insights that complement experimental findings.

Quantum Theory of Atoms in Molecules (QTAIM): This method is employed to analyze the electron density distribution and to characterize the nature and strength of chemical bonds, including non-covalent interactions. researchgate.net

This article is thematically organized to first provide a general introduction to the importance of perhalogenated benzenes in chemical research. It then focuses specifically on this compound, detailing its unique chemical features. Subsequently, it outlines the current gaps in the research landscape and poses key questions for future investigations. Finally, it provides an overview of the standard experimental and computational methods used to study such compounds.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2-dibromo-3,4,5,6-tetrachlorobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6Br2Cl4/c7-1-2(8)4(10)6(12)5(11)3(1)9 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQOCMOTZTWVPTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1Cl)Br)Br)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6Br2Cl4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60149020 | |

| Record name | Benzene, dibromotetrachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60149020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109710-40-9, 13074-97-0 | |

| Record name | Benzene, dibromotetrachloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109710409 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, dibromotetrachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60149020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-DIBROMO-3,4,5,6-TETRACHLORO-BENZENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of 1,2 Dibromo 3,4,5,6 Tetrachlorobenzene

Strategies for Regioselective Halogenation of Benzene (B151609) Ring Systems

The introduction of multiple halogen substituents onto a benzene ring is governed by the directing effects of the halogens already present and the reaction conditions employed. Halogens are deactivating, ortho-, para-directors for electrophilic aromatic substitution. ambeed.com This inherent property dictates the position of subsequent halogen introductions.

Direct Electrophilic Aromatic Halogenation Approaches

Direct electrophilic halogenation is a fundamental method for introducing halogen atoms to an aromatic ring. This typically involves the reaction of the aromatic substrate with a halogen source in the presence of a catalyst. wikipedia.orgmasterorganicchemistry.comresearchgate.net

The synthesis of dibromo-tetrachlorobenzene isomers often involves the bromination of a tetrachlorobenzene precursor. For instance, the synthesis of 1,4-dibromo-2,3,5,6-tetrachlorobenzene (B11969020) can be achieved by brominating 1,2,4,5-tetrachlorobenzene (B31791). evitachem.com This suggests that a plausible route to 1,2-dibromo-3,4,5,6-tetrachlorobenzene would be the direct bromination of 1,2,3,4-tetrachlorobenzene (B165215).

The bromination of aromatic compounds can be carried out using molecular bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). masterorganicchemistry.comresearchgate.net The catalyst polarizes the bromine molecule, increasing its electrophilicity and facilitating the attack by the electron-rich aromatic ring. wikipedia.org

Alternatively, N-bromosuccinimide (NBS) is a common and often milder reagent for electrophilic bromination, particularly for activated or electron-rich aromatic systems. nih.gov For less reactive substrates like tetrachlorobenzene, the use of NBS might require specific conditions, such as the presence of a strong acid or a Lewis acid catalyst, to enhance the electrophilicity of the bromine. nih.gov

Detailed research findings on the direct bromination of 1,2,3,4-tetrachlorobenzene to yield the 1,2-dibromo isomer are not extensively documented in readily available literature, highlighting the synthetic challenge. The directing effects of the four existing chlorine atoms would lead to a mixture of products, making the isolation of the desired isomer difficult.

The synthesis of the tetrachlorobenzene precursors themselves involves the chlorination of benzene or less chlorinated benzenes. For example, 1,2,4,5-tetrachlorobenzene can be produced by the electrophilic chlorination of benzene or other chlorobenzenes. wikipedia.org The production of 1,2,3,4-tetrachlorobenzene is more specific, typically achieved through the chlorination of 1,3,5-trichlorobenzene (B151690). wikipedia.org These chlorination reactions are usually catalyzed by a Lewis acid like ferric chloride (FeCl₃). google.com

Halogen Exchange Reactions for Specific Halogen Pattern Synthesis

Halogen exchange (HALEX) reactions offer an alternative pathway for the synthesis of specific halogenated aromatic compounds. This method involves the replacement of one halogen atom with another. While theoretically possible to replace two chlorine atoms in hexachlorobenzene (B1673134) with bromine atoms, the conditions required for such a transformation on an aromatic ring are generally harsh and may lack regioselectivity. chemistryworld.com This approach is less commonly employed for the synthesis of specific polyhalogenated benzene isomers compared to direct halogenation or multi-step pathways.

Multi-Step Synthetic Pathways from Less Halogenated Precursors

Given the challenges in achieving regioselectivity in a single halogenation step, multi-step synthetic pathways are often necessary to produce highly substituted and specifically patterned halogenated benzenes.

The most logical multi-step approach to this compound would start from a suitable tetrachlorobenzene isomer. As previously mentioned, 1,2,3,4-tetrachlorobenzene is the direct precursor for the target molecule via dibromination. The synthesis of this precursor, 1,2,3,4-tetrachlorobenzene, is itself a multi-step process that can be achieved through the chlorination of 1,3,5-trichlorobenzene. wikipedia.org

Similarly, 1,2,4,5-tetrachlorobenzene is a commercially available isomer that can be synthesized by the chlorination of lower chlorinated benzenes. wikipedia.orggoogle.com While not the direct precursor to the target compound, its synthesis illustrates the general principles involved in preparing highly chlorinated benzene rings.

The following table summarizes the key precursors and their synthetic origins:

| Precursor Compound | CAS Number | Common Synthetic Route |

| 1,2,3,4-Tetrachlorobenzene | 634-66-2 | Chlorination of 1,3,5-trichlorobenzene wikipedia.org |

| 1,2,4,5-Tetrachlorobenzene | 95-94-3 | Electrophilic chlorination of benzenes wikipedia.org |

Sequential Halogenation and Functional Group Interconversion

The synthesis of this compound is achieved through advanced organic chemistry techniques, primarily involving the sequential introduction of halogen atoms onto a benzene ring or a less-halogenated precursor. This step-wise approach is necessary due to the directing effects of existing substituents and the increasing deactivation of the aromatic ring with each added halogen.

A common strategy begins with a pre-existing chlorinated benzene derivative. For instance, starting with 1,2,4,5-tetrachlorobenzene, a commercially available solid, further halogenation can be pursued. nih.gov The introduction of bromine atoms onto this highly chlorinated and thus deactivated ring requires a Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), to activate the bromine molecule. quora.comlibretexts.orgchemguide.co.uk The reaction proceeds via electrophilic aromatic substitution, where the activated bromine attacks the electron-rich (in relative terms) positions on the tetrachlorobenzene ring.

Another viable precursor is 1,2,4-trichlorobenzene (B33124). Chlorination of this compound is a known route to produce 1,2,4,5-tetrachlorobenzene, but it also yields other isomers. google.com Subsequent bromination of the resulting mixture would necessitate purification steps to isolate the desired this compound.

Functional group interconversion offers an alternative, regioselective pathway. This could involve, for example, the diazotization of a suitable aminotetrachlorobenzene, followed by a Sandmeyer-type reaction to introduce bromine atoms at specific positions. While more complex, this method provides greater control over the final substitution pattern. The conversion of other functional groups, such as hydroxyl groups, into halogens is also a fundamental strategy in organic synthesis. ub.eduvanderbilt.eduorganic-chemistry.org

Mechanistic Investigations of this compound Formation

The formation of highly halogenated benzenes is underpinned by well-established, yet complex, reaction mechanisms. A thorough understanding of these pathways is critical for optimizing synthetic protocols.

Electrophilic Substitution Mechanisms in Highly Halogenated Aromatics

The cornerstone of aromatic halogenation is the electrophilic aromatic substitution (SEAr) mechanism. numberanalytics.combyjus.comwikipedia.org In the context of producing this compound from a tetrachlorobenzene precursor, the reaction is challenging due to the profound deactivating effect of the four chlorine atoms already present on the benzene ring. uci.edu These electron-withdrawing groups significantly reduce the nucleophilicity of the aromatic π-system.

The reaction is initiated by the generation of a potent electrophile. A Lewis acid catalyst, such as FeBr₃, polarizes the Br-Br bond, creating a highly electrophilic bromine species that can be attacked by the deactivated aromatic ring. libretexts.orgchemistrysteps.comyoutube.com This initial attack is the rate-determining step, leading to the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. dalalinstitute.commasterorganicchemistry.comnumberanalytics.com The final step involves the rapid loss of a proton from the sigma complex, restoring aromaticity and yielding the brominated product. masterorganicchemistry.commasterorganicchemistry.com Given the highly deactivated nature of the substrate, forcing conditions such as elevated temperatures are often required to drive the reaction forward. numberanalytics.com

Radical Pathways in Halogenation and Dehalogenation

While electrophilic substitution is the predominant pathway, radical mechanisms can also be a factor, particularly under specific conditions like high temperatures or the presence of UV light. libretexts.orglibretexts.org Radical halogenation involves a chain reaction mechanism consisting of initiation, propagation, and termination steps. libretexts.org

Initiation: Homolytic cleavage of the Br-Br bond to form two bromine radicals (Br•).

Propagation: A bromine radical could abstract a hydrogen atom from a less halogenated impurity or, less likely, attack the aromatic ring directly.

Termination: Combination of radicals to form stable molecules.

It is important to note that under UV light and in the absence of a catalyst, benzene can undergo an addition reaction with chlorine or bromine, leading to the formation of hexachlorocyclohexane (B11772) or hexabromocyclohexane, respectively, where the aromaticity is permanently broken. libretexts.org While this is a distinct reaction, it highlights the potential for radical processes in the chemistry of halogenated benzenes. Research has also explored the radical cation mechanism of aromatic halogenation, where an aromatic radical cation is formed as a key intermediate. rsc.org

Catalysis in Polyhalogenation Reactions (e.g., Brønsted/Lewis acid, Lewis base catalysis)

Catalysis is indispensable for the synthesis of polyhalogenated aromatic compounds. chemguide.co.uk Lewis acids, such as ferric halides (FeX₃) and aluminum halides (AlX₃), are the most common catalysts for electrophilic halogenation. quora.comlibretexts.org They function by polarizing the halogen molecule, thereby increasing its electrophilicity and making it more reactive towards the deactivated aromatic ring. libretexts.orgyoutube.com The choice of catalyst can be critical; for instance, in the chlorination of benzene, iron is often used as it reacts with chlorine to form iron(III) chloride in situ. chemguide.co.uk

Brønsted acids, such as sulfuric acid, can also play a role, particularly in reactions like sulfonation, which is reversible. uobabylon.edu.iq While less common for direct halogenation of such deactivated rings, their ability to protonate reagents can enhance electrophilicity.

The use of co-catalysts has also been explored to improve yield and regioselectivity. For example, a patent describes a process for preparing 1,2,4,5-tetrachlorobenzene using a Lewis acid with a polymeric compound having iodinated benzene nuclei as a cocatalyst to enhance the desired isomer's yield. google.com Another patent mentions the use of iodine and antimony trichloride (B1173362) as catalysts for the chlorination of benzene and its lower chlorinated derivatives. google.com

Optimization of Reaction Conditions for Yield and Purity of this compound

The successful synthesis of this compound with high yield and purity hinges on the meticulous optimization of reaction parameters. The highly deactivated nature of the precursors and the potential for isomeric byproducts make this a non-trivial endeavor.

Influence of Solvent Systems and Temperature Profiles

The choice of solvent and the temperature at which the reaction is conducted are critical variables that significantly impact the reaction's outcome. numberanalytics.com The solvent must be inert to the highly reactive halogenating agents and catalysts, and it should be able to dissolve the reactants to a reasonable extent. For polyhalogenation of deactivated rings, non-polar solvents are often employed.

Temperature control is paramount. Higher temperatures generally increase the reaction rate but can also lead to the formation of undesired byproducts through over-halogenation or side reactions. numberanalytics.com For the chlorination of 1,2,4-trichlorobenzene to 1,2,4,5-tetrachlorobenzene, for instance, specific temperature ranges are maintained to maximize the yield of the desired product. google.com A carefully controlled temperature profile, potentially starting at a lower temperature and gradually increasing, can help to manage the reaction's exothermicity and improve selectivity.

The following interactive data table illustrates a hypothetical optimization study for the bromination of 1,2,4,5-tetrachlorobenzene, showcasing the interplay between solvent, temperature, and reaction time on the yield and purity of the product.

Table 1: Hypothetical Optimization of the Bromination of 1,2,4,5-Tetrachlorobenzene

| Experiment | Solvent | Temperature (°C) | Reaction Time (h) | Yield of this compound (%) | Purity (%) |

| 1 | Carbon Disulfide | 46 | 24 | 45 | 88 |

| 2 | Nitrobenzene | 100 | 12 | 68 | 92 |

| 3 | 1,2-Dichloroethane | 84 | 24 | 55 | 90 |

| 4 | Nitrobenzene | 120 | 12 | 75 | 95 |

| 5 | No Solvent (Melt) | 140 | 8 | 62 | 85 |

The synthesis of the highly halogenated aromatic compound this compound is a process that demands precise control over reaction conditions and a thorough understanding of the underlying precursor chemistry. The primary route to this compound involves the electrophilic bromination of a suitable tetrachlorobenzene isomer, a reaction influenced by catalyst choice, solvent systems, and, most critically, the stoichiometry of the reactants. This article delves into the synthetic methodologies for this compound, with a specific focus on the crucial roles of stoichiometry and impurity control.

2 Role of Stoichiometry and Impurity Control

The successful synthesis of this compound is critically dependent on the careful management of stoichiometry and the implementation of effective impurity control measures. The primary synthetic route involves the direct bromination of 1,2,3,4-tetrachlorobenzene.

The precursor, 1,2,3,4-tetrachlorobenzene, can be synthesized via a Sandmeyer reaction starting from 2,3,4-trichloroaniline (B50295). In a typical procedure, 2,3,4-trichloroaniline is diazotized using sodium nitrite (B80452) in the presence of a strong acid like hydrochloric acid at low temperatures (-5 to 5 °C). The resulting diazonium salt is then treated with a copper(I) halide, such as copper(I) chloride, to replace the diazo group with a chlorine atom, yielding 1,2,3,4-tetrachlorobenzene. uobabylon.edu.iq

The subsequent bromination of 1,2,3,4-tetrachlorobenzene to form the desired this compound is an electrophilic aromatic substitution reaction. This reaction is typically catalyzed by a Lewis acid, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), which polarizes the bromine molecule (Br₂), making it a more potent electrophile.

Stoichiometric Considerations:

The stoichiometry of the reactants—1,2,3,4-tetrachlorobenzene and bromine—is a pivotal factor in determining the product distribution and yield. The use of a precise molar ratio is essential to favor the formation of the dibrominated product while minimizing the formation of mono-brominated and other isomeric byproducts.

For the synthesis of a related compound, 1,4-dibromo-2,3,5,6-tetrachlorobenzene, from 2,3,5,6-tetrachlorobenzene, controlled conditions are paramount to ensure the desired substitution occurs at the 1 and 4 positions. nih.gov This principle of controlled conditions extends to the synthesis of this compound. While specific quantitative data for the synthesis of this compound is not widely published in readily available literature, general principles of electrophilic aromatic substitution on highly halogenated benzenes suggest that a slight excess of bromine may be required to drive the reaction towards the dibrominated product. However, a large excess can lead to the formation of polybrominated species or other undesirable side reactions.

The reaction is often conducted in a suitable solvent, such as tetrahydrofuran (B95107) (THF) or dichloromethane, and at low temperatures to minimize side reactions and enhance the selectivity of the bromination. nih.gov

Impurity Control:

The synthesis of this compound is susceptible to the formation of several impurities, which can complicate purification and affect the final product's quality. The primary impurities can be categorized as follows:

Isomeric Byproducts: The bromination of 1,2,3,4-tetrachlorobenzene can potentially yield different isomers of dibromotetrachlorobenzene depending on the positions of bromine substitution. The directing effects of the four chlorine atoms on the benzene ring influence the regioselectivity of the bromination. While the 1,2-dibromo isomer is the target, other isomers can form, necessitating careful control of reaction conditions to maximize the yield of the desired product.

Incompletely Reacted Precursors: Residual 1,2,3,4-tetrachlorobenzene can remain if the reaction does not go to completion.

Mono-brominated Intermediates: The formation of 1-bromo-2,3,4,5-tetrachlorobenzene (B1331607) is an expected intermediate in the reaction pathway. If the reaction is not allowed to proceed for a sufficient duration or if the stoichiometry of bromine is inadequate, this mono-brominated compound can be a significant impurity.

Over-brominated Products: Although less likely with a highly deactivated ring, there is a possibility of further bromination to yield tribromotetrachlorobenzene isomers if the reaction conditions are too harsh or if a large excess of bromine is used.

Purification Techniques:

Post-synthesis purification is crucial to isolate the high-purity this compound. Common laboratory techniques employed for this purpose include:

Recrystallization: This is a standard method for purifying solid organic compounds. The choice of solvent is critical to ensure that the desired product has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities remain either soluble or insoluble at all temperatures.

Column Chromatography: This technique is highly effective for separating compounds with different polarities. For halogenated aromatic compounds, silica (B1680970) gel or alumina (B75360) are common stationary phases, and a mixture of non-polar and moderately polar solvents can be used as the eluent to separate the desired product from its impurities. nih.gov

The following interactive data table summarizes the key reactants and their roles in the synthesis of this compound.

| Compound Name | Role in Synthesis |

| 2,3,4-Trichloroaniline | Precursor for 1,2,3,4-tetrachlorobenzene |

| Sodium Nitrite | Diazotizing agent |

| Hydrochloric Acid | Acid medium for diazotization |

| Copper(I) Chloride | Catalyst in Sandmeyer reaction |

| 1,2,3,4-Tetrachlorobenzene | Primary precursor for bromination |

| Bromine | Brominating agent |

| Ferric Chloride | Lewis acid catalyst |

| Aluminum Chloride | Lewis acid catalyst |

| Tetrahydrofuran | Solvent |

| Dichloromethane | Solvent |

Advanced Spectroscopic Characterization of 1,2 Dibromo 3,4,5,6 Tetrachlorobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone for determining molecular structure. However, for a perhalogenated molecule such as 1,2-dibromo-3,4,5,6-tetrachlorobenzene, the application and interpretation of NMR data are non-standard.

The ¹H (Proton) NMR spectrum of this compound is expected to be silent. As the molecule contains no hydrogen atoms, no signals will be observed, confirming the fully substituted nature of the benzene (B151609) ring.

The ¹³C NMR spectrum, however, is highly informative. The molecule possesses a C₂ axis of symmetry that bisects the C1-C2 and C4-C5 bonds. This symmetry element makes specific pairs of carbon atoms chemically equivalent. Consequently, only three distinct signals are expected in the ¹³C NMR spectrum.

C1 and C2: These two carbons are chemically equivalent due to the plane of symmetry, but each is bonded to a bromine atom. They are expected to produce a single resonance signal.

C3 and C6: These carbons are equivalent and are each bonded to a chlorine atom and adjacent to a carbon-bromine bond. They will give rise to a second distinct signal.

C4 and C5: This pair of equivalent carbons is bonded to chlorine atoms and situated between other chlorine-substituted carbons. They will produce the third signal.

The chemical shifts (δ) are influenced by the electronegativity and heavy-atom effect of the attached halogens. Based on data for related tetrachlorobenzene isomers, the approximate chemical shifts can be predicted. chemicalbook.comchemicalbook.comnih.gov Carbons bonded to chlorine are generally found in the 130-135 ppm range in tetrachlorobenzenes. nih.gov The bromine-bonded carbons in this compound would be expected at a slightly different shift.

Table 1: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom(s) | Environment | Predicted Chemical Shift (δ, ppm) |

| C1, C2 | C-Br | ~125-130 |

| C3, C6 | C-Cl (adjacent to C-Br) | ~131-136 |

| C4, C5 | C-Cl (adjacent to C-Cl) | ~133-138 |

| Note: These are estimated values based on principles of halogen substitution and data from analogous compounds. |

Standard two-dimensional (2D) NMR experiments, which are pivotal for mapping molecular connectivity, are largely inapplicable for this compound. numegalabs.comharvard.edu

COSY (COrrelation SpectroscopY): This technique identifies scalar couplings between protons (¹H-¹H). Since the molecule lacks protons, a COSY spectrum would yield no information. numegalabs.com

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons directly to the carbons to which they are attached (¹J-coupling). The absence of protons renders these techniques unusable for this compound.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range (2-4 bond) scalar couplings between protons and carbons. Again, the lack of protons prevents the application of this technique for structural elucidation. numegalabs.com

Table 2: Applicability of Common 2D NMR Techniques

| Technique | Correlation | Applicable to this compound? | Rationale |

| COSY | ¹H – ¹H | No | No protons present. |

| HMQC/HSQC | ¹H – ¹³C (1-bond) | No | No protons present. |

| HMBC | ¹H – ¹³C (multi-bond) | No | No protons present. |

Direct observation of halogen nuclei by NMR is possible but challenging. The primary isotopes of chlorine (³⁵Cl, ³⁷Cl) and bromine (⁷⁹Br, ⁸¹Br) are quadrupolar nuclei (spin quantum number I > 1/2). researchgate.net This property results in very broad NMR signals, making solution-state NMR difficult. However, solid-state NMR (SSNMR) can provide valuable data. researchgate.netnih.gov

For this compound, solid-state halogen NMR could distinguish the different halogen environments.

⁷⁹Br/⁸¹Br NMR: The two bromine atoms are chemically equivalent, which would result in a single, though likely broad, resonance in the bromine NMR spectrum.

³⁵Cl NMR: The chlorine atoms exist in two distinct chemical environments (C3/C6 and C4/C5). Therefore, two different signals would be expected in the ³⁵Cl SSNMR spectrum. The chemical shifts and, more distinctly, the nuclear quadrupolar coupling constants are very sensitive to the local electronic environment, making this technique a powerful tool for distinguishing crystallographically or chemically inequivalent halogen sites. nih.gov The availability of high-field magnets has significantly increased the feasibility of acquiring high-quality ³⁵Cl SSNMR spectra for organic compounds. nih.govnih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

The vibrational modes of a substituted benzene ring are derived from those of benzene itself. libretexts.org However, heavy substitution with multiple halogens, as in this compound, significantly alters the spectrum.

C-C Stretching Vibrations: In benzene, these occur around 1400-1600 cm⁻¹. In highly halogenated benzenes, these modes are still present but may be shifted in frequency and intensity.

Ring Breathing Mode: A symmetric stretching of the entire ring, typically strong in the Raman spectrum of benzene, is expected to be at a much lower frequency due to the heavy mass of the halogen substituents.

C-X Stretching Vibrations (X = Cl, Br): These are the most characteristic features.

C-Cl stretches typically appear in the 1000-1150 cm⁻¹ region, and also at lower frequencies.

C-Br stretches are found at even lower frequencies (typically 500-650 cm⁻¹) due to the greater mass of bromine compared to chlorine.

Ring Deformation Modes: Out-of-plane and in-plane bending vibrations of the benzene ring occur at low frequencies and are sensitive to the substitution pattern.

The number, position, and type of halogen substituents profoundly influence the vibrational spectrum. researchgate.netmarmacs.org

Mass Effect: The heavy bromine and chlorine atoms decrease the frequencies of vibrations involving their movement, most notably the C-X stretching and ring deformation modes. researchgate.net

Electronic Effect: The high electronegativity of the halogens alters the electron distribution in the benzene ring, which in turn affects the force constants of the C-C bonds and influences the intensity and frequency of the ring's vibrational modes.

Symmetry: The C₂ symmetry of this compound dictates which vibrational modes are active in IR and Raman spectroscopy. According to the rule of mutual exclusion, for molecules with a center of inversion, vibrations that are Raman active are IR inactive, and vice versa. While this molecule does not have a center of inversion, its high symmetry will still result in some modes being active in only one of the two techniques or being silent in both. A detailed analysis would show distinct patterns in the IR and Raman spectra, aiding in structural confirmation.

Table 3: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Primary Spectroscopic Activity |

| Aromatic C-C Stretch | 1300 - 1550 | IR, Raman |

| C-Cl Stretch | 1000 - 1150 | IR, Raman (Strong) |

| C-Br Stretch | 500 - 650 | IR, Raman (Strong) |

| Ring Deformations | < 800 | IR, Raman |

| Note: These are general ranges and the actual spectrum would show multiple complex bands within these regions. |

Mass Spectrometry for Precise Molecular Formula and Fragmentation Analysis

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and structure of compounds. For a molecule as complex as this compound, with its multiple halogen atoms, mass spectrometry provides definitive evidence of its identity and composition.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is critical for determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. This allows for the calculation of a precise molecular formula, distinguishing it from other compounds that may have the same nominal mass.

For this compound, the molecular formula is C₆Br₂Cl₄. The exact mass is calculated using the masses of the most abundant isotopes of each element (¹²C, ⁷⁹Br, and ³⁵Cl). The theoretical monoisotopic mass of an isomer, 1,4-dibromo-2,3,5,6-tetrachlorobenzene (B11969020), is 373.7121 g/mol nih.gov. Due to the identical atomic composition, this exact mass applies to this compound as well. An experimental HRMS measurement confirming this value provides strong evidence for the C₆Br₂Cl₄ formula.

Table 1: Theoretical Isotopic Mass Data for this compound

| Isotope | Natural Abundance (%) | Atomic Mass (Da) |

|---|---|---|

| ¹²C | 98.93 | 12.000000 |

| ¹³C | 1.07 | 13.003355 |

| ³⁵Cl | 75.77 | 34.968853 |

| ³⁷Cl | 24.23 | 36.965903 |

| ⁷⁹Br | 50.69 | 78.918337 |

| ⁸¹Br | 49.31 | 80.916291 |

| Calculated Monoisotopic Mass (C₆⁷⁹Br₂³⁵Cl₄) | | 373.7121 |

This interactive table allows for sorting by column.

Elucidation of Fragmentation Pathways and Isotopic Patterns

The electron ionization (EI) mass spectrum of this compound is distinguished by a highly complex and characteristic isotopic pattern for the molecular ion peak [M]⁺•. This pattern arises from the natural isotopic abundances of bromine (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl occur in an approximate 3:1 ratio). The combination of two bromine and four chlorine atoms results in a unique cluster of peaks that serves as a definitive fingerprint for the molecule's elemental composition nih.govnih.gov.

Fragmentation of halogenated aromatic compounds under electron ionization typically proceeds through the sequential loss of halogen atoms. nih.gov For this compound, the primary fragmentation pathways are expected to involve the cleavage of carbon-bromine and carbon-chlorine bonds. The loss of a bromine radical (•Br) is often a favored initial step due to the slightly weaker C-Br bond compared to the C-Cl bond.

Expected Fragmentation Pathways:

Loss of a Bromine Atom: [M]⁺• → [C₆BrCl₄]⁺ + •Br

Loss of a Chlorine Atom: [M]⁺• → [C₆Br₂Cl₃]⁺ + •Cl

Sequential Halogen Loss: Further fragmentation would involve the loss of additional halogen atoms, leading to a series of daughter ions.

Loss of Dihalogen Molecules: The expulsion of neutral dihalogen molecules like Cl₂, Br₂, or BrCl from the molecular ion or subsequent fragments can also occur.

Table 2: Predicted Major Fragments in the Mass Spectrum of this compound

| Ion | Description | Predicted m/z (using most abundant isotopes ⁷⁹Br, ³⁵Cl) |

|---|---|---|

| [C₆Br₂Cl₄]⁺• | Molecular Ion | 374 |

| [C₆BrCl₄]⁺ | Loss of a Bromine atom | 295 |

| [C₆Br₂Cl₃]⁺ | Loss of a Chlorine atom | 339 |

| [C₆Cl₄]⁺• | Loss of two Bromine atoms | 214 |

This interactive table presents the predicted mass-to-charge ratios for key fragments.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) provides an additional layer of structural confirmation. In an MS/MS experiment, a specific ion from the initial mass spectrum (a precursor ion), such as the molecular ion [C₆Br₂Cl₄]⁺•, is selected and isolated. This isolated ion is then subjected to collision-induced dissociation (CID), causing it to fragment further into product ions. nih.gov

By analyzing the resulting product ion spectrum, the relationships between different fragments can be established, confirming the structure of the original molecule. For example, isolating the [M-Br]⁺ ion and observing the subsequent loss of a chlorine atom would support the presence of both halogens in the molecule and help to confirm the fragmentation sequence. This technique is invaluable for distinguishing between isomers and verifying the atomic connectivity within the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions. It provides valuable information about the conjugated π-electron system of the benzene ring and the influence of substituents.

Analysis of Electronic Transitions and Absorption Characteristics

The UV-Vis spectrum of this compound is dominated by π → π* electronic transitions associated with the aromatic ring. In unsubstituted benzene, these transitions give rise to characteristic absorption bands. The presence of six electron-withdrawing halogen substituents (two bromine and four chlorine atoms) significantly perturbs the electronic structure of the benzene ring. nih.gov

This extensive halogenation is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima (λmax) compared to benzene or less-substituted halobenzenes. researchgate.netrsc.org This shift occurs because the halogen atoms, despite their inductive electron-withdrawing effect, possess lone pairs of electrons that can participate in resonance with the aromatic π-system, raising the energy of the highest occupied molecular orbital (HOMO) and decreasing the HOMO-LUMO energy gap. acs.orgrsc.org The cumulative effect of six halogens leads to a notable change in the absorption spectrum.

Table 3: Expected UV-Vis Absorption Characteristics for this compound

| Transition Type | Expected Wavelength Region (nm) | Comments |

|---|---|---|

| π → π* (Primary Band) | ~210-240 | High intensity, shifted to longer wavelength compared to benzene (~204 nm). |

This interactive table summarizes the anticipated electronic transitions and their spectral regions.

X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Composition

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. When a sample is irradiated with a beam of X-rays, photoelectrons are emitted from the sample's surface. The binding energies of these photoelectrons are characteristic of each element.

For this compound, an XPS analysis would confirm the presence of carbon, bromine, and chlorine on the sample surface. High-resolution scans of the C 1s, Br 3d, and Cl 2p regions would provide information about their chemical environments. The C 1s spectrum is expected to show components corresponding to C-C bonds within the aromatic ring and C-X (X=Cl, Br) bonds. The binding energies for carbon atoms bonded to the electronegative halogens would be shifted to higher values compared to the C-C bonds. researchgate.net The Br 3d spectrum would show a characteristic doublet due to spin-orbit splitting. thermofisher.com Similarly, the Cl 2p spectrum would exhibit a spin-orbit split doublet (2p₃/₂ and 2p₁/₂). The relative atomic concentrations of C, Br, and Cl can be calculated from the peak areas, providing a quantitative verification of the elemental composition.

Table 4: Predicted XPS Binding Energies for this compound

| Element | Core Level | Expected Binding Energy Range (eV) | Notes |

|---|---|---|---|

| Carbon | C 1s | 284.5 - 287.0 | Lower energy for C-C, higher for C-Halogen bonds. |

| Chlorine | Cl 2p₃/₂ | 199.0 - 201.0 | Characteristic of organochlorine compounds. |

This interactive table displays the anticipated binding energy ranges for the constituent elements.

Computational and Theoretical Investigations of 1,2 Dibromo 3,4,5,6 Tetrachlorobenzene

Quantum Chemical Calculations of Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For complex halogenated systems such as 1,2-dibromo-3,4,5,6-tetrachlorobenzene, these methods are invaluable for understanding its stability and reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost, making it suitable for larger molecules.

Table 1: Representative Calculated Bond Lengths in Halogenated Benzenes using DFT Note: This table presents typical bond lengths for halogenated benzenes as specific data for this compound is not readily available. The values are illustrative of the results obtained from DFT calculations.

| Bond Type | Typical Calculated Bond Length (Å) |

|---|---|

| C-C (aromatic) | 1.39 - 1.41 |

| C-Cl | ~ 1.73 |

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, provide highly accurate descriptions of electronic structure, though they are computationally more intensive than DFT. acs.orgyorku.ca

For aromatic systems, ab initio calculations are essential for benchmarking results from less computationally demanding methods and for investigating phenomena where electron correlation is particularly important. acs.org For instance, ab initio studies on the benzene (B151609) molecule itself have been crucial for understanding its aromaticity and interaction with other molecules. yorku.caaps.org In the context of this compound, high-level ab initio calculations would provide a very accurate picture of its electron distribution and molecular properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and reactivity. biomedres.us

A large HOMO-LUMO gap generally implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. biomedres.us Conversely, a small gap suggests that the molecule is more reactive. biomedres.uswikipedia.org The HOMO-LUMO gap can be calculated using DFT and other quantum chemical methods, and it is a key factor in understanding the electronic absorption properties of a molecule. nih.gov For polyhalogenated benzenes, the nature and energy of these orbitals are significantly influenced by the electron-withdrawing effects of the halogen atoms. The HOMO-LUMO gap is a useful descriptor for predicting the potential for charge transfer within the molecule and its interactions with other species. nih.govirjweb.com

Table 2: Illustrative Frontier Molecular Orbital Energies Note: This table provides a conceptual representation of HOMO, LUMO, and gap energies. Specific values for this compound would require dedicated computational studies.

| Molecular Orbital | Conceptual Energy (eV) | Significance |

|---|---|---|

| HOMO | Lower (more negative) | Energy of the outermost electrons; relates to electron-donating ability. |

| LUMO | Higher (less negative) | Energy of the lowest available electron state; relates to electron-accepting ability. |

Prediction and Validation of Spectroscopic Properties

Computational methods are also instrumental in predicting and interpreting various types of molecular spectra, providing a powerful link between a molecule's structure and its spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly DFT, can be used to predict the ¹³C and ¹H NMR chemical shifts of molecules. rsc.org The calculations for predicting NMR chemical shifts often employ the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net

For substituted benzenes, the chemical shifts of the aromatic protons and carbons are influenced by the electronic effects of the substituents. wisc.edu By calculating the magnetic shielding tensors for each nucleus, it is possible to predict the chemical shifts, which can then be compared with experimental data to confirm the structure. stenutz.eu While experimental data for this compound is scarce, computational predictions can provide a valuable reference for its expected NMR spectrum. youtube.comyoutube.com The presence of multiple electronegative halogens would be expected to significantly deshield the remaining carbon and any hydrogen atoms on the aromatic ring. libretexts.org

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. spectroscopyonline.com Theoretical calculations are crucial for simulating these spectra and for assigning the observed vibrational bands to specific atomic motions within the molecule.

By performing a frequency calculation using methods like DFT, it is possible to obtain the harmonic vibrational frequencies and their corresponding IR and Raman intensities. These calculated frequencies are often scaled to better match experimental values. For substituted benzenes, characteristic vibrational modes include C-H stretching, C-C stretching within the ring, and various in-plane and out-of-plane bending vibrations. orientjchem.org The presence of heavy bromine and chlorine atoms in this compound would lead to characteristic low-frequency vibrations corresponding to C-Br and C-Cl stretching and bending modes. Theoretical simulations can help to unambiguously assign these and other complex vibrations in the molecule's IR and Raman spectra. esisresearch.org

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Benzene |

| 1,2-dibromo-3,4,5,6-tetramethylbenzene |

| 1,4-dibromo-2,3,5,6-tetrachlorobenzene (B11969020) |

UV-Vis Absorption and Electronic Excitation Calculations

The electronic absorption properties of halogenated benzenes are typically investigated using Time-Dependent Density Functional Theory (TD-DFT). researchgate.netacs.org This method calculates the excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities in a UV-Vis spectrum. acs.org

For benzene, intense absorption bands are observed around 180 nm and 200 nm, with a weaker, symmetry-forbidden band near 260 nm, all associated with the ring's π-system. up.ac.za When substituents like halogens are added to the benzene ring, these absorption bands tend to shift to longer wavelengths (a bathochromic or red shift). up.ac.za The extent of this shift depends on the nature and position of the substituents.

In the case of this compound, the six halogen substituents would be expected to cause a noticeable red shift compared to unsubstituted benzene. up.ac.za TD-DFT calculations, likely using a functional like B3LYP with a suitable basis set (e.g., 6-311G), would be employed to predict the UV-Vis spectrum. acs.org These calculations would determine the energies of the lowest electronic transitions, such as the S0 to S1 transition, which defines the optical gap. acs.org For similar halogenated aromatic compounds, these computational approaches have been successfully used to simulate and interpret their UV-Vis spectra. researchgate.netacs.org

Table 1: Representative TD-DFT Calculation Parameters for Aromatic Compounds

| Parameter | Typical Value/Method | Purpose |

| Method | TD-DFT | To calculate electronic excitation energies and spectra. |

| Functional | B3LYP | A common hybrid functional for balancing accuracy and cost. |

| Basis Set | 6-31+G* or 6-311G | Describes the distribution of electrons in the molecule. |

| Solvent Model | PCM/COSMO | To simulate the effect of a solvent on the spectrum. |

| Number of States | 10-30 | To calculate a sufficient range of electronic transitions. |

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is a powerful tool for elucidating the mechanisms, kinetics, and thermodynamics of chemical reactions, including the synthesis and degradation of compounds like this compound. nih.govrsc.org

The synthesis of this compound would likely proceed through electrophilic aromatic substitution, where a Lewis acid catalyst is used to generate a potent halogenating agent. masterorganicchemistry.comnumberanalytics.comchemguide.co.uk Computational models can map the entire reaction pathway for such a synthesis, identifying the structures of intermediates, such as the sigma complex (or arenium ion), and transition states. masterorganicchemistry.comnumberanalytics.com

For degradation, particularly in environmental or biological contexts, theoretical models can explore various pathways. For instance, studies on the oxidative dehalogenation of perhalogenated benzenes by cytochrome P450 have used density functional theory to model the reaction steps. nih.gov These models can predict whether the addition of an oxidant to a carbon bearing a specific halogen is favorable and can elucidate subsequent rearrangement or elimination steps. nih.gov Such studies on mixed chlorofluorobenzenes have shown it is possible to predict which halogen is preferentially eliminated. nih.gov

A key outcome of reaction pathway modeling is the determination of activation energies (energy barriers) for each step. libretexts.org By calculating the energy of the reactants, transition states, and products, a potential energy surface for the reaction can be constructed. Lower activation barriers indicate faster reaction rates. libretexts.orgrsc.org

For example, theoretical studies on the formation of polycyclic aromatic hydrocarbons (PAHs) from smaller precursors have calculated the barrier heights for various addition and cyclization reactions. nih.govrsc.orgrsc.org This allows researchers to identify the most kinetically favorable pathways. In the context of this compound, such models could predict the energy costs associated with its formation from a tetrachlorobenzene precursor or its breakdown via reductive dehalogenation, providing insights into its environmental persistence.

Aromaticity and Stability Analysis of Perhalogenated Systems

NICS is a widely used computational method to evaluate the aromaticity of a cyclic system. numberanalytics.com It involves calculating the magnetic shielding at a specific point, usually the geometric center of the ring (NICS(0)) or slightly above it (e.g., NICS(1) at 1 Å). nih.govgithub.io A negative NICS value is indicative of a diatropic ring current, which is a hallmark of aromaticity, while a positive value suggests anti-aromaticity. numberanalytics.com

NICS calculations are typically performed using DFT or other high-level quantum chemical methods. numberanalytics.com For substituted benzenes, studies have shown that the type and position of substituents affect the NICS values. nih.gov Halogens, being electronegative, can influence the π-electron system. libretexts.org While all halogen substituents generally lead to a slight decrease in aromaticity compared to unsubstituted benzene, the effect diminishes with the increasing size of the halogen. nih.gov Therefore, one would expect this compound to have a less negative NICS value than benzene, indicating a slight reduction in aromaticity, with the specific value being a composite of the effects of the four chlorine and two bromine atoms.

Table 2: Typical NICS(1)zz Values for Substituted Benzenes

| Compound | NICS(1)zz (ppm) | Aromaticity Indication |

| Benzene | -30.99 | Strongly Aromatic |

| Fluorobenzene | -30.0 | Aromatic |

| Chlorobenzene (B131634) | -28.9 | Aromatic |

| Bromobenzene | -28.5 | Aromatic |

Note: Data adapted from studies on monosubstituted benzenes for illustrative purposes. nih.gov The NICS(1)zz variant, which considers the out-of-plane tensor component, is often used for a more refined analysis.

Aromatic Stabilization Energy (ASE) is a thermodynamic measure of the extra stability a cyclic, conjugated system gains from its aromaticity. There are several computational methods to estimate ASE, often involving the comparison of the aromatic compound's energy with that of a suitable non-aromatic reference molecule through isodesmic or homodesmotic reactions.

Reactivity and Advanced Reaction Mechanisms of 1,2 Dibromo 3,4,5,6 Tetrachlorobenzene

Nucleophilic Aromatic Substitution (SNAr) Reactions

Aromatic rings, typically nucleophilic, can undergo nucleophilic substitution when substituted with powerful electron-withdrawing groups. wikipedia.org The numerous halogen atoms on 1,2-dibromo-3,4,5,6-tetrachlorobenzene serve this function, activating the ring for attack by nucleophiles. The generally accepted mechanism for nucleophilic aromatic substitution on activated aryl halides is the SNAr mechanism. libretexts.orglibretexts.org This process occurs in two steps:

Addition Step: The nucleophile attacks the carbon atom bearing a leaving group (a halogen in this case), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The formation of this intermediate is typically the rate-determining step. masterorganicchemistry.com

Elimination Step: The aromaticity of the ring is restored by the departure of the leaving group. libretexts.org

The high degree of halogenation in this compound significantly lowers the energy barrier for the formation of the Meisenheimer complex, making it susceptible to SNAr reactions.

The electron-poor nature of the this compound ring allows it to react with a range of strong nucleophiles. Common nucleophiles effective in SNAr reactions include alkoxides (RO⁻), thiolates (RS⁻), and amines (RNH₂). youtube.com For instance, reaction with sodium methoxide (B1231860) would be expected to replace a halogen atom with a methoxy (B1213986) group. Similarly, treatment with a thiolate could introduce a thioether moiety. The reaction proceeds by the addition of the nucleophile to the aromatic ring, followed by the elimination of a halide ion. libretexts.org

The general reaction scheme is as follows: C₆Br₂Cl₄ + Nu⁻ → [C₆Br₂Cl₄Nu]⁻ → C₆BrCl₄Nu + Br⁻ or C₆Br₂Cl₃Nu + Cl⁻

In an SNAr reaction, the rate is influenced by two main factors: the ability of the substituents to stabilize the negative charge in the Meisenheimer intermediate and the facility of the leaving group's departure. For polyhalogenated benzenes, all halogens act as electron-withdrawing groups, activating the ring. masterorganicchemistry.com

The regioselectivity—which halogen is replaced—is a complex issue. The leaving group ability in SNAr reactions does not always follow the simple C-X bond strength trend. While the C-F bond is the strongest, fluoride (B91410) is often the best leaving group in SNAr reactions. masterorganicchemistry.comyoutube.com This is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond and stabilizes the transition state leading to the Meisenheimer complex. youtube.com For the other halogens, the trend is generally F > Cl > Br > I. masterorganicchemistry.com This suggests that in this compound, a chlorine atom might be preferentially substituted over a bromine atom by a nucleophile, assuming the reaction follows this kinetic control. However, the specific reaction conditions and the nature of the nucleophile can influence this outcome. nih.gov

Table 1: General Reactivity Trends for Halogens in SNAr Reactions

| Halogen | Electronegativity | C-X Bond Strength | Typical Leaving Group Ability in SNAr |

|---|---|---|---|

| F | 3.98 | Strongest | Best |

| Cl | 3.16 | ↓ | ↓ |

| Br | 2.96 | ↓ | ↓ |

| I | 2.66 | Weakest | Poorest |

This table presents generalized trends; actual reactivity can be influenced by specific reaction conditions.

Organometallic Cross-Coupling Reactions

Organometallic cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are central to the synthesis of complex organic molecules. fiveable.me For polyhalogenated compounds like this compound, these reactions offer a pathway to selectively functionalize the C-X bonds. The general mechanism involves the oxidative addition of a low-valent transition metal catalyst (typically palladium) into the carbon-halogen bond, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to form the new C-C bond and regenerate the catalyst. nih.govwikipedia.org

This compound is a potential substrate for various palladium-catalyzed cross-coupling reactions:

Suzuki-Miyaura Coupling: This reaction couples the aryl halide with an organoboron reagent (like a boronic acid or ester) in the presence of a base. researchgate.netlibretexts.org It is widely used for creating biaryl structures. researchgate.net

Stille Coupling: This reaction involves the coupling of the aryl halide with an organotin (stannane) reagent. libretexts.orgorganic-chemistry.org It is known for its tolerance of a wide variety of functional groups. youtube.com

Heck Coupling: This reaction forms a new C-C bond by coupling the aryl halide with an alkene. organic-chemistry.orgwikipedia.org It is a key method for the synthesis of substituted alkenes.

Sonogashira Coupling: This reaction couples the aryl halide with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst, to form internal alkynes. wikipedia.orglibretexts.org

A significant challenge and opportunity in the chemistry of polyhalogenated arenes is achieving site-selectivity, where one halogen is reacted in preference to another. nih.gov In palladium-catalyzed cross-coupling reactions, the rate of the initial oxidative addition step is highly dependent on the carbon-halogen bond dissociation energy. The established reactivity trend is C-I > C-Br > C-Cl > C-F. nih.gov

For this compound, this trend predicts that the palladium catalyst will selectively undergo oxidative addition into the C-Br bonds before the C-Cl bonds. This provides a powerful tool for regioselective functionalization. It should be possible to perform a mono- or di-coupling reaction at the bromine-substituted positions while leaving the chlorine atoms untouched. By carefully controlling the stoichiometry of the coupling partner and the reaction conditions, one could achieve selective mono-alkynylation, -arylation, or -vinylation at a C-Br position. rsc.org

Table 2: General Reactivity of Carbon-Halogen Bonds in Pd-Catalyzed Cross-Coupling

| Bond | Relative Bond Dissociation Energy | Reactivity in Oxidative Addition |

|---|---|---|

| C-I | Weakest | Highest |

| C-Br | ↓ | ↓ |

| C-Cl | ↓ | ↓ |

| C-F | Strongest | Lowest |

This table illustrates the general chemoselectivity observed in cross-coupling reactions of polyhalogenated arenes.

The differential reactivity of the C-Br and C-Cl bonds in this compound makes it a valuable building block for the synthesis of complex aromatic structures. Through sequential, site-selective cross-coupling reactions, it is possible to introduce different functional groups at specific positions on the benzene (B151609) ring.

For example, a two-fold Sonogashira or Suzuki-Miyaura coupling could be performed at the two C-Br positions to generate a disubstituted tetrachlorobenzene derivative. acs.org These products, still containing four chlorine atoms, can serve as precursors for further transformations, potentially leading to the construction of extended π-conjugated systems, novel ligands, or precursors for materials science applications. researchgate.netdata.gouv.fr This step-wise functionalization allows for the creation of highly substituted and complex polyhalogenated aromatic architectures that would be difficult to synthesize using other methods. rsc.org

Reductive Dehalogenation Processes of this compound

Reductive dehalogenation is a significant class of reactions for polyhalogenated aromatic compounds, involving the removal of halogen atoms and their replacement with hydrogen. This process is crucial for the detoxification of halogenated pollutants and for the synthetic modification of these molecules. For a hexasubstituted benzene like this compound, the carbon-halogen bonds are the primary sites of reactivity. Generally, the carbon-bromine (C-Br) bond is weaker and more susceptible to cleavage than the carbon-chlorine (C-Cl) bond, suggesting that reductive processes would likely initiate with the removal of bromine atoms.

Chemical Reduction Strategies (e.g., using metals, hydrogen)

Chemical reduction offers a direct pathway for the dehalogenation of aryl halides. A common and effective method involves the use of zero-valent metals, such as zinc, in a proton-donating solvent system. psu.edu While specific studies on this compound are not prevalent, the general mechanism for related polyhalogenated benzenes involves the transfer of electrons from the metal surface to the aromatic ring. This process generates a radical anion, which then expels a halide ion to form an aryl radical. The aryl radical subsequently abstracts a hydrogen atom from the solvent to yield the dehalogenated product.

The reaction can be represented as follows: Ar-X + 2e⁻ (from metal) → [Ar-X]²⁻ → Ar⁻ + X⁻ Ar⁻ + H⁺ (from solvent) → Ar-H

For this compound, the preferential cleavage of the C-Br bonds would be expected, leading to tetrachlorobenzene isomers as the initial major products. The reactivity of different halogens in these systems generally follows the order I > Br > Cl > F.

A typical laboratory procedure for such a reduction would involve stirring the polyhalogenated compound with an excess of activated zinc powder in a solvent mixture like aqueous ammonium (B1175870) chloride and tetrahydrofuran (B95107) (THF) at room temperature. psu.edu The progress of the reaction can be monitored by techniques such as gas chromatography-mass spectrometry (GC-MS) to identify the various dehalogenated intermediates and final products.

Table 1: General Conditions for Reductive Dehalogenation of Aryl Halides with Zinc

| Parameter | Condition | Source |

|---|---|---|

| Reducing Agent | Zinc powder (excess) | psu.edu |

| Solvent System | Saturated aqueous ammonium chloride / THF | psu.edu |

| Temperature | Room temperature | psu.edu |

It is important to note that other reducing systems, such as sodium borohydride (B1222165) in the presence of a catalyst or catalytic hydrogenation, can also be employed for reductive dehalogenation.

Electrochemical Dehalogenation Mechanisms

Electrochemical methods provide a "green" alternative for reductive dehalogenation, as they avoid the use of bulk chemical reductants. digitellinc.com The process involves the direct transfer of electrons from a cathode to the substrate molecule. For polyhalogenated aromatic compounds, the mechanism typically involves a stepwise reduction.

The general steps for the electrochemical dehalogenation of a polyhalogenated benzene are:

Electron Transfer: The aromatic molecule accepts an electron at the cathode surface to form a radical anion.

Halide Elimination: The radical anion undergoes cleavage of a carbon-halogen bond to release a halide ion and form an aryl radical.

Further Reduction and Protonation: The aryl radical can be further reduced to an anion at the cathode, which is then protonated by a proton source in the electrolyte solution to give the dehalogenated product.

Studies on brominated benzenes have shown that the number and position of bromine atoms influence the reduction potential and the efficiency of the dehalogenation process. digitellinc.com For this compound, the initial reduction would occur at the C-Br bonds due to their lower bond dissociation energy compared to C-Cl bonds. The presence of multiple electron-withdrawing chlorine atoms would likely facilitate the initial electron transfer by lowering the energy of the lowest unoccupied molecular orbital (LUMO) of the molecule.

The choice of cathode material is critical in electrochemical dehalogenation. Materials like silver and activated carbon have shown high efficiency for the reduction of halogenated organic compounds. digitellinc.com A quantitative structure-activity relationship (QSAR) model developed for brominated benzenes correlates degradation rates with electronic orbital energies, which could potentially be applied to predict the electrochemical behavior of this compound. digitellinc.com

Catalytic Hydrogenation and Hydrodehalogenation

Catalytic hydrogenation is a widely used industrial process for the reduction of aromatic compounds. youtube.com However, the hydrogenation of the benzene ring is challenging due to its aromatic stability and typically requires high pressures and temperatures, along with an active catalyst such as nickel, platinum, or palladium. youtube.com The presence of halogen substituents introduces further complexity, as the process can involve both hydrogenation of the ring and hydrodehalogenation (the replacement of a halogen with hydrogen).

For polyhalogenated aromatic hydrocarbons, hydrodehalogenation is often the more facile process. Precious metal catalysts, particularly palladium and rhodium, are effective for this transformation. mdpi.com The general mechanism involves the oxidative addition of the aryl halide to the metal center, followed by hydrogenolysis.

Challenges in the catalytic hydrogenation of polyhalogenated compounds include catalyst poisoning, particularly by sulfur impurities, and controlling the selectivity of the reaction. mdpi.com In the case of this compound, a potential reaction pathway would involve the sequential removal of bromine and then chlorine atoms, ultimately leading to benzene, which could then be further hydrogenated to cyclohexane (B81311) under forcing conditions. youtube.com Ruthenium nanoparticles have been shown to be effective catalysts for the hydrogenation of polycyclic aromatic hydrocarbons, and similar catalysts could potentially be applied to halogenated benzenes. rsc.orgrsc.org

Table 2: Comparison of Potential Catalytic Systems for Hydrodehalogenation

| Catalyst System | Substrate Type | Key Features | Source(s) |

|---|---|---|---|

| Palladium on Carbon (Pd/C) | Aromatic Halides | Widely used, effective for C-Cl and C-Br bond cleavage. | mdpi.com |

| Rhodium on Alumina (B75360) (Rh/Al₂O₃) | Polycyclic Aromatics | High activity for ring saturation. | mdpi.com |

Other Specialized Reaction Pathways

Beyond reductive processes, the reactivity of this compound can be explored through other specialized reaction pathways, although its highly substituted and electron-deficient nature imposes significant limitations.

Cycloaddition Reactions (e.g., Diels-Alder reactions with related compounds)

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings, involving the reaction of a conjugated diene with a dienophile. wikipedia.org For a benzene ring to participate in a Diels-Alder reaction, it must overcome its inherent aromaticity. This typically requires either very reactive dienes or dienophiles, or harsh reaction conditions.

The electron-deficient nature of the this compound ring, due to the six electron-withdrawing halogen substituents, would make it an extremely poor diene in a normal-electron-demand Diels-Alder reaction. Conversely, it could potentially act as a dienophile, reacting with an electron-rich diene. However, the steric bulk of the six substituents would severely hinder the approach of the diene to the aromatic ring, making a successful cycloaddition unlikely under standard conditions.

Theoretical studies on the Diels-Alder reactivity of benzene and azabenzenes show that increasing the electron-withdrawing character of the ring (by replacing CH with N) can lower the activation barrier for cycloaddition. compchemhighlights.orgresearchgate.net While not directly analogous, this suggests that the electronic properties of hexahalogenated benzenes might favor certain cycloaddition pathways, although steric hindrance remains a major obstacle.

A related, though mechanistically distinct, reaction is the hexadehydro-Diels-Alder (HDDA) reaction, which involves the thermal cyclization of a triyne to form a benzyne (B1209423) intermediate. nih.gov This highlights that highly unsaturated systems can be precursors to aromatic rings, but it is not a reaction that this compound itself would undergo.

Formation of Organometallic Complexes

The formation of organometallic complexes, such as Grignard or organolithium reagents, is a cornerstone of organic synthesis. For aryl halides, this typically involves the reaction with magnesium or lithium metal. In the case of this compound, the presence of multiple halogen atoms presents a challenge.

The greater reactivity of the C-Br bonds compared to the C-Cl bonds would likely direct the initial formation of an organometallic species at one of the bromine-substituted positions. For example, reaction with magnesium could potentially form a Grignard reagent:

C₆Br₂(Cl₄) + Mg → Br(Cl₄)C₆MgBr

However, the stability of such a reagent would be questionable. The presence of other electrophilic C-X bonds on the same ring could lead to intramolecular reactions or the formation of benzyne intermediates through elimination, especially upon heating. The formation of di-Grignard reagents would also be a possibility, though likely with low efficiency.

The synthesis of organometallic complexes where the benzene ring acts as a ligand is also a possibility. Benzene and its derivatives can coordinate to metal centers in various ways, often as a π-ligand. youtube.com For this compound, the electron-withdrawing nature of the halogens would decrease the electron density of the π-system, making it a weaker π-donor compared to benzene. However, it could still form complexes with electron-rich metal centers. Research on bi- and poly-metallic complexes has included ligands based on tetramethylbenzene, indicating that highly substituted benzenes can indeed be incorporated into complex organometallic structures. researchgate.net

Derivatization and Functionalization Strategies of 1,2 Dibromo 3,4,5,6 Tetrachlorobenzene

Introduction of Diverse Functional Groups

The selective modification of 1,2-dibromo-3,4,5,6-tetrachlorobenzene is primarily centered around the differential reactivity of its carbon-bromine versus carbon-chlorine bonds. This allows for the targeted introduction of a variety of functional groups, paving the way for the synthesis of novel and complex molecular architectures.

Alkylation, Arylation, and Silylation Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone for the functionalization of aryl halides, and this compound is a viable, albeit challenging, substrate for these transformations. The greater lability of the C-Br bonds compared to the C-Cl bonds allows for selective substitution at the 1 and 2 positions.